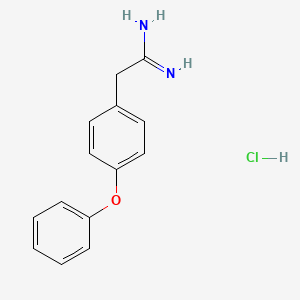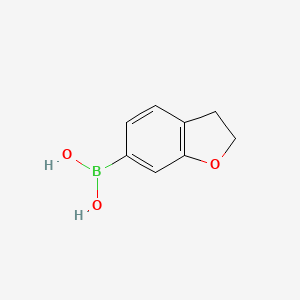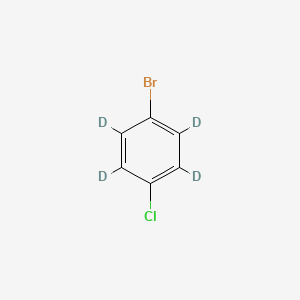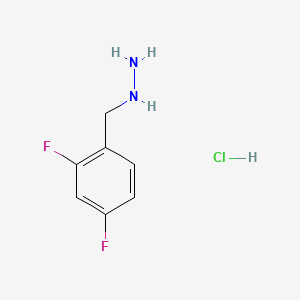
(2-Methoxy-5-nitrophenyl)boronsäure
Übersicht
Beschreibung
“(2-Methoxy-5-nitrophenyl)boronic acid” is a chemical compound with the CAS Number: 677746-35-9 . It has a molecular weight of 196.96 and its IUPAC name is 2-methoxy-5-nitrophenylboronic acid . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
While specific synthesis methods for “(2-Methoxy-5-nitrophenyl)boronic acid” were not found, boronic acids and their esters are generally synthesized through catalytic protodeboronation . This process involves the use of a radical approach to protodeboronate 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The linear formula for “(2-Methoxy-5-nitrophenyl)boronic acid” is C7H8BNO5 . The InChI code is 1S/C7H8BNO5/c1-14-7-3-2-5 (9 (12)13)4-6 (7)8 (10)11/h2-4,10-11H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “(2-Methoxy-5-nitrophenyl)boronic acid” were not found, boronic acids are generally used in Suzuki–Miyaura coupling reactions . This process involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of boron to palladium .Physical and Chemical Properties Analysis
“(2-Methoxy-5-nitrophenyl)boronic acid” is a solid substance . It is stored at temperatures between 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung von Pinacolboronsäureestern
Diese Verbindung wird bei der katalytischen Protodeboronierung von Pinacolboronsäureestern verwendet. Dieser Prozess ermöglicht eine formale anti-Markovnikov-Alkenhydromethylierung, eine wertvolle, aber bisher unbekannte Transformation. Die Hydromethylierungssequenz wurde auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet .
Suzuki-Miyaura-Kreuzkupplung
Die Boronsäureeinheit in dieser Verbindung kann in der Suzuki-Miyaura-Kreuzkupplungsreaktion verwendet werden. Dies ist eine Art von palladiumkatalysierter Kreuzkupplungsreaktion, die zur Synthese von Biarylverbindungen verwendet wird .
Synthese von Isocryptolepin-Alkaloiden
“(2-Methoxy-5-nitrophenyl)boronsäure” wird bei der Synthese des Isocryptolepin-Alkaloids und seiner verwandten Skelette unter Verwendung einer modifizierten Pictet-Spengler-Reaktion verwendet .
Sensoranwendungen
Boronsäuren, einschließlich “this compound”, werden in verschiedenen Sensoranwendungen eingesetzt. Sie können mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen interagieren, was zu ihrer Verwendung sowohl in homogenen Assays als auch in heterogener Detektion führt .
Biologische Markierung
Die Wechselwirkung von Boronsäuren mit Diolen ermöglicht ihre Verwendung in verschiedenen Bereichen, einschließlich der biologischen Markierung. Dies kann zur Proteinmanipulation und -modifikation verwendet werden
Safety and Hazards
“(2-Methoxy-5-nitrophenyl)boronic acid” is labeled with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Zukünftige Richtungen
While specific future directions for “(2-Methoxy-5-nitrophenyl)boronic acid” were not found, boronic acids and their derivatives have been gaining interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Wirkmechanismus
Target of Action
The primary targets of (2-Methoxy-5-nitrophenyl)boronic acid are organic compounds that participate in carbon-carbon bond forming reactions . This compound is a boronic acid, which is a class of compounds known for their ability to form stable complexes with diols .
Mode of Action
(2-Methoxy-5-nitrophenyl)boronic acid interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid transfers a formally nucleophilic organic group to a palladium catalyst .
Biochemical Pathways
The primary biochemical pathway affected by (2-Methoxy-5-nitrophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored in an inert atmosphere at 2-8°c for stability .
Result of Action
The action of (2-Methoxy-5-nitrophenyl)boronic acid results in the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis and is used in the creation of a wide range of organic compounds . The compound also contributes to the formal anti-Markovnikov alkene hydromethylation .
Action Environment
The efficacy and stability of (2-Methoxy-5-nitrophenyl)boronic acid are influenced by environmental factors such as temperature and atmosphere . The compound is stable and readily prepared, making it environmentally benign . It should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Biochemische Analyse
Biochemical Properties
(2-Methoxy-5-nitrophenyl)boronic acid plays a significant role in biochemical reactions. It is involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with various enzymes and proteins during these reactions .
Molecular Mechanism
The molecular mechanism of (2-Methoxy-5-nitrophenyl)boronic acid primarily involves its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound participates in transmetalation, a process where it is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability and are often used in long-term studies .
Metabolic Pathways
(2-Methoxy-5-nitrophenyl)boronic acid is involved in various metabolic pathways due to its role in Suzuki–Miyaura cross-coupling reactions . It interacts with various enzymes and cofactors during these reactions .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to be involved in various cellular processes, which could potentially direct them to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2-methoxy-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKCSFVTRYBXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666866 | |
| Record name | (2-Methoxy-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677746-35-9 | |
| Record name | B-(2-Methoxy-5-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677746-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxy-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxy-5-nitrophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




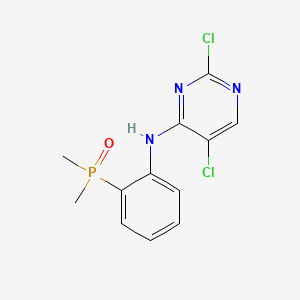
![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)
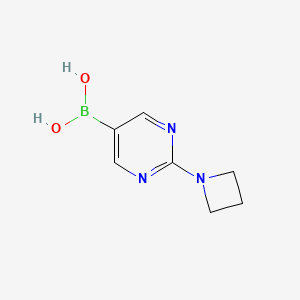
![[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone](/img/structure/B591506.png)



